3-Azido-L-alanine

Descripción

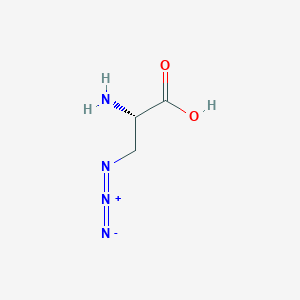

3-Azido-L-alanine (CAS: 105661-40-3) is an azide-functionalized non-canonical amino acid widely used in bioorthogonal chemistry and bioconjugation. Its structure features an azide (-N₃) group at the β-carbon of the alanine backbone, enabling participation in copper-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC) reactions . Key properties include:

- Molecular formula: C₃H₆N₄O₂ (free acid); C₃H₇ClN₄O₂ (hydrochloride salt).

- Molecular weight: 118.11 g/mol (free acid); 166.57 g/mol (HCl salt) .

- Physical state: White to off-white crystalline powder, melting point ~174–175°C (decomposition) .

- Applications: Metabolic labeling of proteins, peptide synthesis, and study of enzyme-substrate interactions .

Propiedades

IUPAC Name |

(2S)-2-amino-3-azidopropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H6N4O2/c4-2(3(8)9)1-6-7-5/h2H,1,4H2,(H,8,9)/t2-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CIFCKCQAKQRJFC-REOHCLBHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(=O)O)N)N=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H](C(=O)O)N)N=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H6N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30909673 | |

| Record name | 3-Azido-L-alanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30909673 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

130.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

105661-40-3 | |

| Record name | L-Azidoalanine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=105661-40-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Azido-L-alanine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0105661403 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Azido-L-alanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30909673 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-AZIDO-L-ALANINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8Y835MJ6LI | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Métodos De Preparación

Reaction Mechanism and Conditions

This two-step method involves brominating the hydroxyl group of serine derivatives followed by nucleophilic substitution with sodium azide (NaN₃). For example, Boc-protected L-serine is treated with carbon tetrabromide (CBr₄) and triphenylphosphine (PPh₃) to generate a brominated intermediate. Subsequent azidation in dimethyl sulfoxide (DMSO) at 70°C replaces the bromide with an azide group.

Key Data:

| Starting Material | Brominating Agent | Azidation Conditions | Yield |

|---|---|---|---|

| Boc-L-serine-OtBu | CBr₄/PPh₃ | NaN₃, DMSO, 70°C | 47% |

| Z-L-serine-OtBu | PBr₃ | NaN₃, DMF, 60°C | 41% |

Advantages : Scalable and cost-effective.

Limitations : Competing elimination reactions (e.g., dehydroalanine formation) reduce yields.

Mitsunobu Reaction

Reaction Design

The Mitsunobu reaction converts serine derivatives to azides using diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) with triphenylphosphine (PPh₃) and hydrazoic acid (HN₃). This one-pot process directly substitutes the hydroxyl group with an azide under mild conditions.

Example Protocol:

-

Substrate : N-Boc-L-serine methyl ester.

-

Reagents : DIAD, PPh₃, HN₃ (generated in situ from NaN₃ and HCl).

-

Conditions : Tetrahydrofuran (THF), 0°C to room temperature, 12 hours.

Advantages : High stereochemical fidelity.

Limitations : Requires careful handling of toxic HN₃ and sensitive to moisture.

Mesylation/Tosylation Followed by Azidation

Stepwise Activation

The hydroxyl group of serine is activated as a mesylate (MsCl) or tosylate (TsCl) before displacement with NaN₃. For instance, Boc-L-serine-OtBu reacts with mesyl chloride in dichloromethane (DCM) with triethylamine (TEA), followed by NaN₃ in DMSO.

Optimization Insights:

-

Base Selection : Pyridine reduces elimination compared to TEA.

-

Solvent : DMSO enhances azide substitution efficiency over DMF.

Typical Yield : 46–50%.

Side Reaction : Up to 26% elimination to dehydroalanine.

Hofmann Rearrangement and Diazotransfer

Alternative Pathway

This method starts from asparagine or glutamine derivatives. Boc-protected asparagine undergoes Hofmann rearrangement using (diacetoxyiodo)benzene (PIDA) to form an isocyanate intermediate, which is then converted to an amine. Diazotransfer with triflyl azide (TfN₃) introduces the azide group.

Case Study:

-

Substrate : Boc-L-asparagine.

-

Hofmann Reagent : PIDA in acetonitrile/water.

-

Diazotransfer : TfN₃, CuSO₄, NaHCO₃ in methanol.

Advantages : Avoids bromination steps; suitable for glutamine-derived homologs.

Limitations : High cost of TfN₃ and specialized handling requirements.

Solid-Phase Peptide Synthesis (SPPS) Adaptations

On-Resin Azidation

This compound is incorporated into peptides during SPPS using Fmoc-protected variants. Prolonged coupling times with activators like HBTU/DIPEA may cause azide elimination, forming α-ketoamide byproducts.

Critical Parameters:

Representative Yield : 70–86% for tripeptide synthesis.

Comparative Analysis of Methods

| Method | Yield Range | Cost | Scalability | Optical Purity |

|---|---|---|---|---|

| Bromination-Azidation | 41–47% | Low | High | >98% ee |

| Mitsunobu Reaction | 60–75% | Moderate | Medium | >99% ee |

| Mesylation/Tosylation | 46–50% | Low | High | 95–98% ee |

| Hofmann-Diazotransfer | 80% | High | Low | >99% ee |

| SPPS Adaptations | 70–86% | High | Medium | N/A |

Análisis De Reacciones Químicas

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The azide group in 3-azido-L-alanine undergoes click chemistry via CuAAC, forming stable 1,4-disubstituted 1,2,3-triazoles with terminal alkynes. This reaction is widely used for site-specific bioconjugation.

Key Research Findings :

- Grunbeck et al. (2011) incorporated this compound into G protein-coupled receptors (GPCRs) to map ligand-binding sites via photocrosslinking and subsequent CuAAC with alkyne reporters .

- Szabo et al. (2021) synthesized thrombopoietin receptor antagonists by conjugating azido-modified peptides to alkyne-functionalized small molecules .

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

In copper-free conditions, this compound reacts with strained cyclooctynes (e.g., DBCO, BCN) through SPAAC, making it suitable for sensitive biological systems.

| Reaction Component | Details |

|---|---|

| Catalysts | None (strain-promoted) |

| Conditions | Physiological pH (7.4), 37°C |

| Applications | - Live-cell imaging - Metabolic labeling of newly synthesized proteins |

Key Research Findings :

- Walker et al. (2022) utilized SPAAC to modify azido-containing ribosomal peptides with DBCO-functionalized substrates, enabling the study of RiPP biosynthetic pathways .

Incorporation into Peptides and Proteins

This compound is integrated into peptides via solid-phase synthesis or genetic encoding, enabling post-translational modifications.

Key Research Findings :

- Kiick et al. demonstrated recombinant incorporation of this compound into elastin-like polypeptides, enabling chemoselective modifications via Staudinger ligation .

Comparative Reactivity with Analogues

Aplicaciones Científicas De Investigación

Peptide Synthesis

3-Azido-L-alanine plays a crucial role in peptide synthesis, particularly through click chemistry methodologies. The azide group allows for the copper-catalyzed azide-alkyne cycloaddition reaction (CuAAc), facilitating the formation of complex peptide structures.

Case Study: Bioconjugation Techniques

In a study by Grunbeck et al. (2011), this compound was utilized to map ligand-binding sites on G protein-coupled receptors using genetically encoded photocrosslinkers. This application highlights the compound's utility in understanding receptor interactions at a molecular level .

Protein Engineering

The incorporation of this compound into proteins enables researchers to introduce unique chemical functionalities that can be exploited for various applications, including drug development and therapeutic interventions.

Example: Antibody-Drug Conjugates

This compound has been investigated for its potential in antibody-drug conjugates (ADCs). By incorporating this amino acid into antibodies, researchers can enhance targeting capabilities and therapeutic efficacy against specific cancers .

Metabolic Labeling

The use of this compound in metabolic labeling allows for the tracking of protein synthesis and turnover in living organisms. This method is particularly beneficial for studying dynamic biological processes.

Study Insight: Monitoring Protein Biosynthesis

Research indicates that feeding cells with this compound can facilitate the incorporation of azide moieties into newly synthesized proteins. This enables subsequent detection using click chemistry techniques, providing a non-radioactive alternative to traditional methods .

Functional Studies in Cell Biology

This compound is also employed in functional studies related to cellular processes such as apoptosis, autophagy, and signaling pathways.

Table: Applications in Cellular Processes

| Application Area | Description |

|---|---|

| Anti-infection | Used in developing antibiotics targeting specific pathogens |

| Apoptosis | Investigated for its role in programmed cell death mechanisms |

| G Protein-Coupled Receptors | Explored for understanding receptor dynamics and signaling pathways |

| Immunology/Inflammation | Studied for its effects on immune responses and inflammatory processes |

Chemical Biology Research

The azide functionality of this compound makes it an ideal candidate for chemical biology applications, particularly in the development of novel therapeutic agents.

Case Study: Drug Development

A recent publication discussed the use of this compound in synthesizing potent inhibitors targeting specific enzymes involved in disease pathways. This underscores its potential role in drug discovery efforts .

Mecanismo De Acción

Comparación Con Compuestos Similares

Stereoisomers: 3-Azido-D-Alanine vs. 3-Azido-L-Alanine

- Bacterial Uptake : In S. aureus, 3-azido-D-alanine is incorporated more efficiently into cell walls than the L-form due to bacterial preference for D-alanine in peptidoglycan synthesis. PET imaging showed higher signals for D-alanine derivatives .

- Reactivity : Both isomers exhibit similar reaction rates in SPAAC, but biological uptake and localization differ significantly .

Derivatives: this compound-OMe

Sugar-Modified Azide: 1-Azido-1-Deoxy-β-D-Glucopyranoside

Aromatic Azido Amino Acids: 4-Azido-L-Phenylalanine

- Structure : Azide group on phenylalanine’s aromatic ring.

- Reactivity : Slower SPAAC rates compared to this compound due to steric bulk but offers UV-vis detection advantages .

- Use Case : Site-specific protein labeling in eukaryotic systems .

Reaction Kinetics and Buffer Effects

Reaction rates for this compound in SPAAC vary with buffer, pH, and temperature:

| Buffer (pH 7) | Rate Constant (M⁻¹s⁻¹) | Temperature (°C) |

|---|---|---|

| PBS | 0.32–0.85 | 37 |

| HEPES | 0.55–1.22 | 37 |

| DMEM | 0.59–0.97 | 37 |

| RPMI | 0.27–0.77 | 37 |

Actividad Biológica

3-Azido-L-alanine is an azide-derivatized amino acid that has gained attention in biochemical research due to its potential applications in peptide synthesis and drug development. This article provides a detailed overview of its biological activity, including its synthesis, mechanisms of action, and implications for therapeutic use.

This compound is characterized by the presence of an azide group (-N₃) attached to the L-alanine backbone. Its molecular formula is , with a molecular weight of approximately 130.11 g/mol (excluding hydrochloride) and a purity of ≥ 98% as determined by HPLC . The compound can be synthesized through various methods, often involving the protection and deprotection of functional groups to achieve high yields and purity .

Research indicates that this compound exhibits significant biological activity, particularly in the context of antiviral mechanisms. It has been shown to inhibit HIV-1 replication effectively at concentrations ranging from 0.08 to 30 µM without exhibiting cytotoxicity at concentrations up to 100 µM . The compound's mechanism appears to involve interference with viral replication post-entry but prior to viral DNA integration, suggesting a complex interaction with cellular processes .

Antiviral Activity

The antiviral properties of this compound have been explored primarily through its role as a phosphoramidate monoester. In studies involving peripheral blood mononuclear cells (PBMCs), it was observed that the compound could inhibit HIV-1 replication effectively. The intracellular metabolism of this compound is distinct from that of traditional nucleoside analogs, indicating its potential as a novel therapeutic agent against viral infections .

Toxicity Studies

A 13-week toxicity study involving related compounds (such as AZT) demonstrated that while significant treatment-related effects were noted in high-dose groups, this compound itself showed reduced toxicity compared to other azido compounds. This finding suggests that it may be a safer alternative for therapeutic applications .

Case Studies and Research Findings

- Inhibition of HIV-1 : A study evaluated the efficacy of various azido amino acids, including this compound, against HIV-1. The results indicated substantial antiviral activity without significant cytotoxic effects on host cells .

- Peptide Synthesis : The incorporation of this compound into model peptides has been investigated for its ability to facilitate click chemistry reactions, which are essential for bioconjugation processes in drug development . This property enhances its utility in creating targeted therapeutics.

- Mechanistic Insights : Further mechanistic studies revealed that the biological activity of azido amino acids like this compound is mediated through their metabolic pathways, which differ from traditional nucleoside analogs, thereby offering new avenues for therapeutic exploration .

Comparative Analysis

The following table summarizes key findings related to the biological activity and applications of this compound compared to other azido amino acids:

| Compound | Antiviral Activity | Cytotoxicity | Synthesis Complexity | Applications |

|---|---|---|---|---|

| This compound | High | Low | Moderate | Antiviral therapy, peptide synthesis |

| β-Azido L-alanine | Moderate | Moderate | Low | Peptide synthesis |

| γ-Azido L-homoalanine | Low | Low | High | Limited applications |

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing high-purity 3-Azido-L-alanine hydrochloride?

- Methodology : Synthesis requires rigorous control of reaction conditions (e.g., pH, temperature) to minimize racemization. Post-synthesis, purity is verified via HPLC (≥99% assay) and chiral analysis to confirm enantiomeric excess (≤0.5% D-enantiomer). Storage at +4°C in anhydrous conditions prevents hydrolysis of the azide group .

Q. How should this compound be stored to maintain its reactivity in click chemistry applications?

- Methodology : Store lyophilized powder at ≤4°C in airtight, light-protected containers with desiccants. For aqueous solutions, use cold buffers (pH 6–8) and minimize exposure to UV light to prevent azide degradation. Pre-experiment stability assays (e.g., FT-IR or NMR) are recommended to confirm functional group integrity .

Q. What analytical techniques are recommended for characterizing this compound and verifying its structural integrity?

- Methodology :

- LC-MS : Quantifies molecular weight (166.57 g/mol for HCl salt) and detects impurities.

- Chiral HPLC : Validates enantiomeric purity using a chiral stationary phase.

- FT-IR : Confirms azide peak at ~2100 cm⁻¹ and carboxylate bands at ~1600 cm⁻¹ .

Advanced Research Challenges

Q. How does the incorporation of this compound into peptide substrates affect enzyme-mediated cyclization efficiency?

- Methodology : Enzymes like LynD-F and ArtGox tolerate this compound at specific positions (e.g., 4 residues from cyclization sites). Use kinetic assays (e.g., stopped-flow spectroscopy) to compare cyclization rates between native and modified peptides. Structural modeling (e.g., Rosetta) can predict steric clashes caused by the azide group .

Q. What strategies resolve contradictions between observed vs. predicted click chemistry reactivity of this compound in biological systems?

- Methodology :

- Controlled Variables : Test reactivity under varying pH, temperature, and redox conditions (e.g., glutathione levels).

- Competitive Assays : Compare Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) rates with strain-promoted (SPAAC) methods.

- Contradiction Analysis : Apply triangulation by cross-validating data from MS, fluorescence tagging, and kinetic simulations .

Q. How can researchers optimize backbone modification of proteins using this compound as a non-canonical amino acid?

- Methodology :

- Genetic Code Expansion : Use orthogonal tRNA/synthetase pairs to incorporate this compound into recombinant proteins.

- Post-Translational Labeling : Employ strain-promoted click chemistry (e.g., DBCO derivatives) to avoid copper toxicity in live-cell imaging.

- Validation : Confirm site-specific incorporation via tryptic digest followed by LC-MS/MS analysis .

Methodological Frameworks

Q. How to design experiments analyzing this compound’s metabolic incorporation in bacterial systems?

- Protocol :

- Strain Selection : Use auxotrophic E. coli strains (e.g., Δalr/ΔdadX) with supplemented this compound.

- Pulse-Chase Labeling : Track azide incorporation via bioorthogonal probes (e.g., Alexa Fluor 488 DBCO).

- Data Interpretation : Normalize fluorescence intensity to cell density and compare with negative controls (e.g., L-alanine-treated cultures) .

Q. What quality control standards ensure reproducibility in studies using this compound?

- Guidelines :

- Batch Consistency : Require suppliers to provide NMR/HPLC chromatograms and elemental analysis.

- Reactivity Benchmarks : Standardize click reaction conditions (e.g., 1 mM CuSO₄, 2 mM sodium ascorbate).

- Ethical Reporting : Disclose enantiomeric purity, storage history, and potential side reactions (e.g., Staudinger ligation interference) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.